(3E)-dec-3-en-1-yl sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

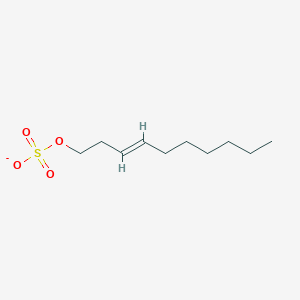

(3E)-dec-3-en-1-yl sulfate is an organosulfate oxoanion that is the conjugate base of (3E)-dec-3-en-1-yl hydrogen sulfate. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate base of a (3E)-dec-3-en-1-yl hydrogen sulfate.

常见问题

Q. Basic: What are the recommended synthetic pathways for (3E)-dec-3-en-1-yl sulfate, and how can its purity be validated?

Methodological Answer:

Synthesis typically involves sulfation of (3E)-dec-3-en-1-ol using sulfating agents like sulfur trioxide complexes or chlorosulfonic acid in anhydrous conditions. Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is critical to remove unreacted precursors . Validation of purity requires:

- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry (3E configuration) and sulfate ester linkage via 1H and 13C NMR chemical shifts (e.g., δ 4.1–4.3 ppm for -OSO3− protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M–Na]−) and isotopic patterns .

- HPLC: Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity >98% .

Q. Basic: Which analytical techniques are most effective for characterizing the structural stability of this compound under varying pH conditions?

Methodological Answer:

- pH Stability Assays: Incubate the compound in buffers (pH 2–12) and monitor degradation via:

- Kinetic Analysis: Fit degradation data to first-order models to calculate half-lives at each pH .

Q. Advanced: How can researchers resolve contradictions between spectral data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

Contradictions often arise from impurities, solvent artifacts, or instrument calibration errors. To address:

Cross-Validation:

- Repeat analyses using independent techniques (e.g., FT-IR for sulfate ester confirmation; 1250–1300 cm−1 S=O stretches) .

- Compare with reference data from databases like NIST Chemistry WebBook or PubChem .

Sample Recrystallization: Repurify the compound to eliminate interfering impurities .

Calibration Checks: Validate instrument parameters (e.g., MS source temperature, NMR shimming) using certified standards .

Collaborative Analysis: Share raw data with peer labs to identify systematic errors .

Q. Advanced: What crystallographic strategies are optimal for determining the 3D structure of this compound?

Methodological Answer:

- Crystal Growth: Use vapor diffusion (e.g., methanol/water mixtures) to obtain single crystals. Avoid hygroscopic solvents to prevent lattice instability .

- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction, especially for light atoms like sulfur .

- Refinement: Use SHELXL for small-molecule refinement, incorporating restraints for sulfate group geometry and E-configuration validation. Anisotropic displacement parameters improve accuracy for non-hydrogen atoms .

- Validation Tools: Check for residual electron density peaks (>0.3 eÅ−3) using Olex2 or PLATON to identify disordered regions .

Q. Advanced: How should researchers statistically validate experimental reproducibility in biological studies involving this compound?

Methodological Answer:

- Experimental Design:

- Use ≥3 biological replicates with randomized sample processing to minimize batch effects .

- Include positive/negative controls (e.g., known agonists/inhibitors) in dose-response assays .

- Statistical Tests:

- ANOVA with Tukey’s post-hoc: Compare means across multiple treatment groups .

- Bland-Altman Plots: Assess inter-lab reproducibility for quantitative assays (e.g., IC50 values) .

- Data Reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare .

Q. Advanced: What methodologies are recommended for studying the interaction of this compound with lipid bilayers or protein targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers or proteins on sensor chips (e.g., L1 chip for liposomes) and measure binding kinetics (kon/koff) in real-time .

- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model sulfate ester interactions with membrane phospholipids (e.g., POPC) over 100+ ns trajectories .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Q. Advanced: How can researchers ensure data integrity when this compound exhibits batch-to-batch variability in activity?

Methodological Answer:

- Batch Characterization: Perform full analytical profiling (NMR, HPLC, MS) for each synthesis batch .

- Bioactivity Normalization: Express results relative to an internal standard (e.g., EC50 ratios) to account for potency variations .

- Metadata Documentation: Record synthesis conditions (temperature, catalyst lot) and storage history (−20°C under argon) in electronic lab notebooks .

Q. Table 1: Key Analytical Techniques for this compound

属性

分子式 |

C10H19O4S- |

|---|---|

分子量 |

235.32 g/mol |

IUPAC 名称 |

[(E)-dec-3-enyl] sulfate |

InChI |

InChI=1S/C10H20O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h7-8H,2-6,9-10H2,1H3,(H,11,12,13)/p-1/b8-7+ |

InChI 键 |

WSBCIWCIAPMFLY-BQYQJAHWSA-M |

手性 SMILES |

CCCCCC/C=C/CCOS(=O)(=O)[O-] |

规范 SMILES |

CCCCCCC=CCCOS(=O)(=O)[O-] |

同义词 |

(3E)-dec-3-en-1-yl sulfate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。